3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features both indole and quinazolinone moieties The indole structure is known for its presence in many biologically active molecules, while the quinazolinone ring is often found in compounds with significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Construction of the Quinazolinone Ring: The quinazolinone ring is formed by reacting an anthranilic acid derivative with an isothiocyanate, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the quinazolinone ring can be achieved using hydrogenation catalysts such as palladium on carbon under hydrogen gas.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s indole moiety is known for its interaction with various biological targets, making it a candidate for drug discovery and development
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The quinazolinone ring is known for its presence in several pharmacologically active compounds, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and quinazolinone rings.
Mechanism of Action
The mechanism of action of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The quinazolinone ring can also bind to specific proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(1H-indol-3-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
3-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
3-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Has an oxo group instead of a thioxo group, which may influence its chemical properties and biological effects.
Uniqueness
The presence of both the methoxy group on the indole ring and the thioxo group on the quinazolinone ring makes 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one unique. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N3O2S/c1-24-13-6-7-16-15(10-13)12(11-20-16)8-9-22-18(23)14-4-2-3-5-17(14)21-19(22)25/h2-7,10-11,20H,8-9H2,1H3,(H,21,25) |
InChI Key |
QAMPLJVAZVYHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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